molecular formula C20H15F3N4O B11266197 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11266197
M. Wt: 384.4 g/mol
InChI Key: JNFNTJDFIIQLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: is a heterocyclic compound that features a pyrazole ring and an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyrazole and oxadiazole moieties in its structure suggests that it may exhibit a range of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
  • 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazole
  • 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxazole

Uniqueness

The uniqueness of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its combination of the pyrazole and oxadiazole rings. This dual-ring structure imparts unique chemical and biological properties that are not observed in similar compounds. For example, the presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a more effective drug candidate.

Properties

Molecular Formula

C20H15F3N4O

Molecular Weight

384.4 g/mol

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H15F3N4O/c1-11-6-7-12(2)15(8-11)16-10-17(26-25-16)19-24-18(27-28-19)13-4-3-5-14(9-13)20(21,22)23/h3-10H,1-2H3,(H,25,26)

InChI Key

JNFNTJDFIIQLPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.